molecular formula C7H9NS B13618932 3-(Thiophen-3-yl)prop-2-en-1-amine

3-(Thiophen-3-yl)prop-2-en-1-amine

Cat. No.: B13618932
M. Wt: 139.22 g/mol
InChI Key: GYNMCSIQRMRLLA-OWOJBTEDSA-N
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Description

3-(Thiophen-3-yl)prop-2-en-1-amine is an organic compound that features a thiophene ring attached to a prop-2-en-1-amine group Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-amine typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method is the reaction of thiophene-3-carboxaldehyde with allylamine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form the corresponding saturated amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions with polar residues .

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.

    Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share structural similarities with 3-(Thiophen-3-yl)prop-2-en-1-amine.

Uniqueness

Its structure enables it to participate in various chemical reactions and interact with different biological targets, making it a versatile compound in research and industry .

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(E)-3-thiophen-3-ylprop-2-en-1-amine

InChI

InChI=1S/C7H9NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+

InChI Key

GYNMCSIQRMRLLA-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC=C1/C=C/CN

Canonical SMILES

C1=CSC=C1C=CCN

Origin of Product

United States

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